2-(3-bromophenyl)-5-chloro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-5-chloro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a bromine atom at the 3-position of the phenyl ring and a chlorine atom at the 5-position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromoaniline with 5-chloro-2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-5-chloro-1,3-benzoxazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the aromatic rings can participate in substitution reactions.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) can be used.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation can lead to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
2-(3-bromophenyl)-5-chloro-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenyl)-1,3-benzoxazole: Lacks the chlorine atom at the 5-position.
5-chloro-1,3-benzoxazole: Lacks the bromine atom at the 3-position of the phenyl ring.
2-phenyl-5-chloro-1,3-benzoxazole: Lacks the bromine atom at the 3-position of the phenyl ring.
Uniqueness
2-(3-bromophenyl)-5-chloro-1,3-benzoxazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties
Properties
IUPAC Name |
2-(3-bromophenyl)-5-chloro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBRHORTGXLAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359644 |
Source
|
Record name | 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61712-41-2 |
Source
|
Record name | 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.